5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione
Overview
Description
5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C13H15FN2O2 and a molecular weight of 250.27 g/mol . This compound is part of the imidazolidine-2,4-dione family, which is known for its diverse biological activities and applications in various fields.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitTankyrase (TNKS) . TNKS-1 and TNKS-2 play vital roles in cellular processes, making them suitable targets, especially in cancer .
Mode of Action
It belongs to the class of organic compounds known asphenylimidazoles . These compounds contain a benzene ring linked to an imidazole ring, which could influence their interaction with targets.
Biochemical Pathways
Given its potential role as a tnks inhibitor , it may affect pathways related to cellular processes such as telomere maintenance, Wnt signaling, and mitosis.
Result of Action
As a potential tnks inhibitor , it could potentially disrupt cellular processes regulated by TNKS, leading to effects such as cell cycle arrest or apoptosis, especially in cancer cells.
Biochemical Analysis
Biochemical Properties
5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. By binding to the active sites of these enzymes, this compound can modulate their activity and reduce the production of pro-inflammatory mediators .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the regulation of immune and inflammatory responses. Additionally, this compound can modulate the expression of genes related to apoptosis and cell proliferation, thereby affecting cell survival and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit enzyme activity by binding to the active sites of target enzymes, such as COX and LOX, thereby preventing substrate access and subsequent catalytic activity. Furthermore, this compound can activate or inhibit specific signaling pathways by interacting with receptors or signaling proteins. For example, it can inhibit the phosphorylation of IκB kinase (IKK), leading to the suppression of NF-κB activation and downstream inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound exhibits good stability under standard storage conditions, but it may degrade under extreme conditions such as high temperature or prolonged exposure to light. Long-term studies have shown that this compound can maintain its inhibitory effects on enzyme activity and cellular functions over extended periods, although some reduction in potency may occur due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exert anti-inflammatory and analgesic effects without significant toxicity. At high doses, it may cause adverse effects such as gastrointestinal irritation, liver toxicity, and renal impairment. Threshold effects have been observed, where the beneficial effects plateau at certain dosages, and further increases in dosage do not enhance the therapeutic outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that may retain or lose the biological activity of the parent compound. Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes involved in metabolic pathways, such as glycolysis and the tricarboxylic acid (TCA) cycle .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution to specific cellular compartments. For example, this compound may bind to albumin in the bloodstream, enhancing its solubility and transport to target tissues. Additionally, this compound can accumulate in certain tissues, such as the liver and kidneys, where it may exert its biological effects .
Preparation Methods
The synthesis of 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 4-fluorobenzaldehyde with butylamine to form an intermediate Schiff base, which is then cyclized with urea to yield the desired imidazolidine-2,4-dione . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Comparison with Similar Compounds
5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione can be compared with other similar compounds, such as:
5-Butyl-5-phenylimidazolidine-2,4-dione: Lacks the fluorine atom on the phenyl ring, which may result in different biological activities and chemical reactivity.
5-Butyl-5-(4-chlorophenyl)imidazolidine-2,4-dione: Contains a chlorine atom instead of fluorine, potentially altering its properties and applications.
5-Butyl-5-(4-bromophenyl)imidazolidine-2,4-dione: Similar to the chlorinated derivative but with a bromine atom, which may further influence its behavior in chemical and biological systems.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly impact its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O2/c1-2-3-8-13(11(17)15-12(18)16-13)9-4-6-10(14)7-5-9/h4-7H,2-3,8H2,1H3,(H2,15,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVKQMFSENZTKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701234201 | |
Record name | 5-Butyl-5-(4-fluorophenyl)-2,4-imidazolidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701234201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852399-93-0 | |
Record name | 5-Butyl-5-(4-fluorophenyl)-2,4-imidazolidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=852399-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Butyl-5-(4-fluorophenyl)-2,4-imidazolidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701234201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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